molecular formula C11H11F2NO2 B1470636 2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1506716-73-9

2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1470636
CAS RN: 1506716-73-9
M. Wt: 227.21 g/mol
InChI Key: HKAOOHXTJOVAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as DFH-1, is a synthetic compound that has been studied for its potential applications in scientific research. DFH-1 is a derivative of the amino acid azetidine, which is a cyclic amine, and is composed of a phenyl group and a hydroxyl group. It has been studied for its potential applications in biochemistry, physiology, and pharmacology, as well as its potential for use as a drug. DFH-1 has been found to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Synthesis in Antifungal Agents

2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one plays a crucial role in the synthesis of antifungal agents. It's a key intermediate in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry in the addition of a pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, leading to excellent diastereoselection (Butters et al., 2001).

Method Development in Pharmaceutical Analysis

This compound is also significant in pharmaceutical analysis. A method has been developed for quantitative determination of genotoxic impurities and its precursor in fluconazole samples. This method utilizes liquid chromatography–tandem mass spectrometry, demonstrating its importance in ensuring the purity and safety of pharmaceutical products (Devanna & Reddy, 2016).

Antimicrobial Compound Synthesis

Research has shown that novel derivatives of 2-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one and thiazolidin-4-ones exhibit considerable antimicrobial activity. These compounds, synthesized via reactions involving Schiff base derivatives, show promising results in battling bacterial and fungal infections (Adem et al., 2022).

Antifungal Activity Enhancement

This compound is involved in the design and synthesis of new antifungal agents. For example, derivatives of 2-(2,4-difluorophenyl)-2-hydroxy-3-substituted group-2-propanols have been synthesized and shown to exhibit potent antifungal activities, some even more potent than established antifungal drugs (Yuanying, 2004).

Prodrug Development

It's also used in the discovery and process development of water-soluble prodrugs like fosfluconazole. This involves the conversion of Diflucan into a water-soluble form, highlighting its role in enhancing drug solubility and administration (Bentley et al., 2002).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-2-1-7(10(13)4-8)3-11(16)14-5-9(15)6-14/h1-2,4,9,15H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOOHXTJOVAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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